molecular formula C23H18BrN3O4 B12023574 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 765271-85-0

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12023574
CAS No.: 765271-85-0
M. Wt: 480.3 g/mol
InChI Key: IEMAMCMRFDCPKH-AFUMVMLFSA-N
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Description

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C23H18BrN3O4 and a molecular weight of 480.322. This compound is known for its unique structure, which includes a bromobenzoate group and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the 4-bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The oxo and carbohydrazonoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bromobenzoate group may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

765271-85-0

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H18BrN3O4/c1-15-2-10-19(11-3-15)26-21(28)22(29)27-25-14-16-4-12-20(13-5-16)31-23(30)17-6-8-18(24)9-7-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

IEMAMCMRFDCPKH-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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